6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one
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Description
The compound “6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a naphthalene ring, a piperidine ring, and a pyridazinone ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and pyridazinone rings are aromatic, meaning they have a special stability due to delocalized electrons. The piperidine ring is a common motif in many pharmaceuticals and is known for its ability to bind to various biological targets .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The tert-butyl group could be removed via dealkylation, the naphthalene ring could undergo electrophilic aromatic substitution, and the piperidine and pyridazinone rings could participate in various reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Future Directions
Properties
IUPAC Name |
6-tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-25(2,3)22-11-12-23(29)28(26-22)19-13-15-27(16-14-19)24(30)17-31-21-10-6-8-18-7-4-5-9-20(18)21/h4-12,19H,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHUNOISFTZWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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